molecular formula C8H5IN2O B1401479 3-Iodo-1H-indazole-4-carbaldehyde CAS No. 944904-44-3

3-Iodo-1H-indazole-4-carbaldehyde

Cat. No.: B1401479
CAS No.: 944904-44-3
M. Wt: 272.04 g/mol
InChI Key: HCOJHJDJQPXOCX-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-4-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound . It has the molecular formula C9H6IN2O .


Synthesis Analysis

The synthesis of 1H-indazole, the core structure of this compound, has been explored in various ways . A practical synthesis method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The this compound molecule has an iodine atom attached at the 3-position and a carbaldehyde group (-CHO) at the 4-position of the indazole ring .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been extensively studied . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 1H-indazole-3-carbaldehyde, a compound related to 3-Iodo-1H-indazole-4-carbaldehyde, has been achieved through a low-cost and simple method suitable for industrial production (Gong Ping, 2012).
  • Structural and spectroscopic analysis, including X-ray, FT-IR, and FT-Raman studies, provide insights into the intermolecular interactions of 1H-indazole-3-carbaldehyde. This research is crucial for understanding the properties of similar compounds, such as this compound (B. Morzyk-Ociepa et al., 2021).

Chemical Reactions and Derivatives

  • Various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives have been synthesized, demonstrating the potential for creating diverse compounds from similar structures (M. Journet et al., 2001).
  • The study of fluorescent dyes containing pyrazolylpyrene chromophores, which are structurally related to indazole derivatives, shows potential applications in sensing and fluorescence (Anna Wrona-Piotrowicz et al., 2022).

Medicinal and Biological Applications

  • New fast and highly selective probes for homocysteine detection have been developed using triazole-4-carbaldehyde derivatives, highlighting potential applications in biological systems (Yicheng Chu et al., 2019).
  • Synthesis of novel 3-heteroaryl-1-functionalized 1H-indazoles via palladium cross-coupling reactions demonstrates the versatility of indazole derivatives in synthesizing biologically relevant compounds (A. Fraile et al., 2011).
  • The creation of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach suggests the use of similar compounds in developing new antimicrobial drugs (Manjunatha Bhat et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 6-Iodo-1H-indazole, suggests that it should not be released into the environment and that personal protective equipment should be worn when handling the substance . It also suggests avoiding dust formation and ensuring adequate ventilation .

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, are of particular interest . Therefore, the future directions in the study of 3-Iodo-1H-indazole-4-carbaldehyde could involve its potential applications in medicinal chemistry, particularly as a kinase inhibitor.

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indazole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, are known to act as kinase inhibitors, which can modulate signaling pathways involved in cell growth and proliferation . The compound’s interaction with these enzymes can lead to the inhibition of specific kinase activities, thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have shown potential in altering the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cellular behavior, such as increased or decreased proliferation, depending on the context of the cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . These temporal changes can impact the compound’s efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

3-iodo-2H-indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOJHJDJQPXOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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